Cas no 101438-17-9 (8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine)
101438-17-9 structure
Product Name:8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine
Numero CAS:101438-17-9
MF:C16H24N2
MW:244.375164031982
CID:1085465
PubChem ID:2837528
Update Time:2025-04-20
8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine
- (8-METHYL-8-AZA-BICYCLO[3.2.1]OCT-3-YL)-PHENETHYL-AMINE
- 8-methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine
- 8-methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine(SALTDATA: 2HCl)
- 8-Azabicyclo[3.2.1]octan-3-amine, 8-methyl-N-(2-phenylethyl)-
- 8-methyl-n-(2-phenylethyl)-8-azabicyclo[
- 101438-17-9
- DTXSID90385510
- CBDivE_011902
- 3-(b-phenylethylamino)tropane
- AKOS022184376
- CS-0439752
- Oprea1_384173
- CBDivE_013005
- AKOS000300972
- DB-213437
- HMS1369G22
- ChemDiv2_000154
- (8-methyl-8-aza-bicyclo[
- Cambridge id 5244639
- Oprea1_853387
-
- MDL: MFCD04116070
- Inchi: 1S/C16H24N2/c1-18-15-7-8-16(18)12-14(11-15)17-10-9-13-5-3-2-4-6-13/h2-6,14-17H,7-12H2,1H3
- Chiave InChI: NIFBNIANYCOETB-UHFFFAOYSA-N
- Sorrisi: N1(C)C2CCC1CC(C2)NCCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 244.19412
- Massa monoisotopica: 244.193948774g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 18
- Conta legami ruotabili: 4
- Complessità: 246
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 15.3Ų
Proprietà sperimentali
- PSA: 15.27
8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM305249-1g |
8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine |
101438-17-9 | 95% | 1g |
$396 | 2023-02-19 | |
| Chemenu | CM305249-1g |
8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine |
101438-17-9 | 95% | 1g |
$334 | 2021-06-15 |
8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine Letteratura correlata
-
Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
101438-17-9 (8-Methyl-N-phenethyl-8-azabicyclo[3.2.1]octan-3-amine) Prodotti correlati
- 51448-56-7(1-(2-Phenylethyl)-4-piperidinamine dihydrochloride)
- 493-92-5(prolintane)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti